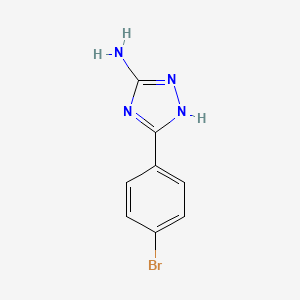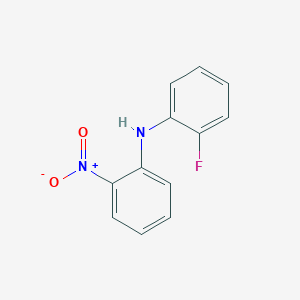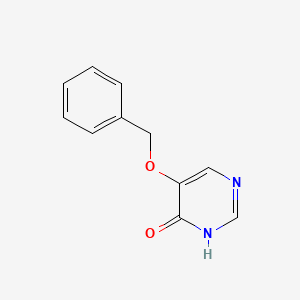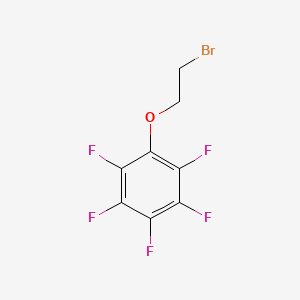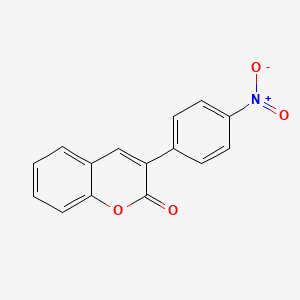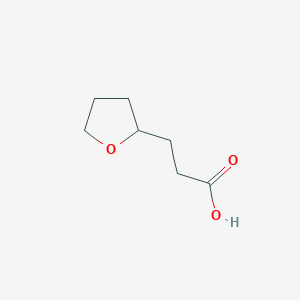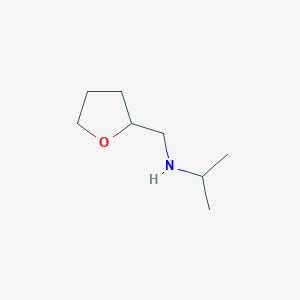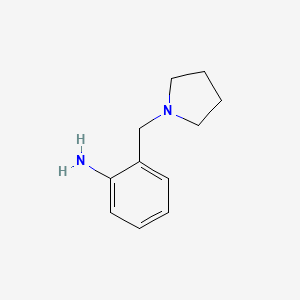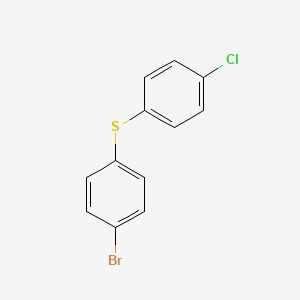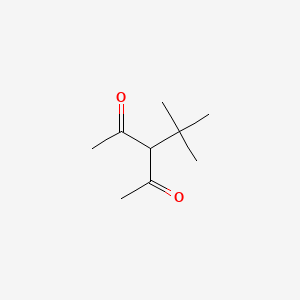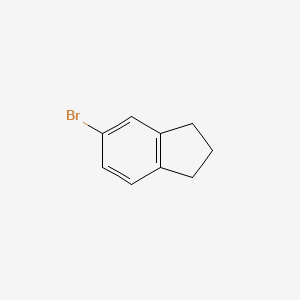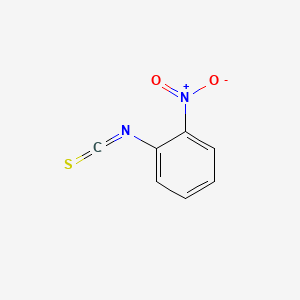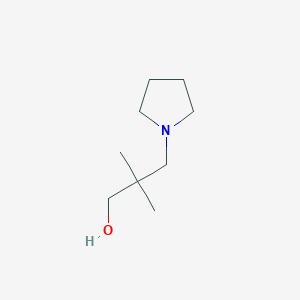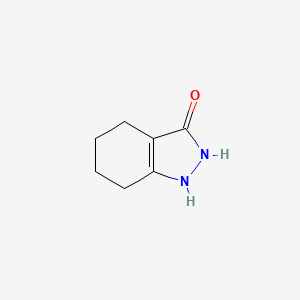
4,5,6,7-Tetrahydro-1h-indazol-3-ol
Overview
Description
4,5,6,7-Tetrahydro-1H-indazol-3-ol and its derivatives are a class of compounds that have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by a fused ring structure that includes a nitrogen-containing indazole moiety linked to a tetrahydro moiety, which can be functionalized in multiple ways to yield a variety of derivatives with different properties and applications 10.
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives has been approached through various methods. One approach involves the catalytic hydrogenation of 3-indazolone followed by a reaction with dialkylaminoalkyl chloride to yield 1-substituted 3-(dialkylaminoalkoxy) derivatives . Another method utilizes a one-pot three-component system combining substituted β-nitrostyrenes, 1,3-cyclohexanediones, and phenylhydrazines, which undergoes a domino sequence of reactions to construct the tetrahydroindazolone moiety . Additionally, the reaction of pentafluoroacetophenone with hydrazine has been shown to result in the formation of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole . A conventional method from cyclic β-keto esters has also been used to synthesize a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters . Furthermore, Amberlyst A-21 has been employed as a catalyst for a greener synthesis approach to 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 19F-NMR, has been used to characterize the compounds and their derivatives . X-ray diffraction analysis has also been employed to determine the crystal structure of these molecules, revealing non-planar indazol-3-one units and different tautomeric forms depending on the derivative 10.
Chemical Reactions Analysis
The chemical reactivity of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives includes their ability to form coordination compounds with various metals such as Cu(II), Co(II), and Ag(I). These coordination compounds exhibit different geometries and have been studied for their antimicrobial, antioxidant, and enzyme inhibition activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the tetrahydroindazole ring. The electrostatic properties, including dipole moments and natural bond order calculations, have been analyzed using ab initio quantum theory and density functional methods . The acidity of the compounds has been studied through pKa measurements, which are consistent with the proposed tautomeric structures .
Scientific Research Applications
Green Synthesis Approach
Rao et al. (2014) highlighted the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives using Amberlyst A-21 as a catalyst. This approach is noted for its environmental friendliness and economic viability, offering a greener method for synthesizing cyclohexanone derivatives. The catalyst is reusable, contributing to the simplicity and convenience of the procedure (Rao et al., 2014).
Chemical Synthesis and Structural Studies
- Soga et al. (1980) investigated the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles through catalytic hydrogenation, expanding the range of indazole derivatives (Soga, Niwa, & Shiraishi, 1980).
- Teichert et al. (2007) focused on the X-ray crystallography of NH-indazoles, including 4,5,6,7-tetrahydro variants. Their study provided insights into the supramolecular structure and the effects of fluorination (Teichert et al., 2007).
Coordination Compounds and Their Properties
Khan et al. (2017) explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with different metals, revealing diverse geometries and potential applications in antimicrobial, antioxidant, and enzyme inhibition studies (Khan et al., 2017).
Microwave-Assisted Synthesis and Antioxidant Properties
Polo et al. (2016) employed microwave irradiation for efficient synthesis of tetrahydroindazole derivatives, highlighting a green method with improved yields and reaction times. This study also assessed the antioxidant activity of these derivatives (Polo et al., 2016).
Tautomerism Studies
- Medina et al. (2006) conducted computational studies on tautomeric forms of tetrahydroindazolones, providing valuable data on the stability of these compounds and their agreement with experimental findings (Medina, López, & Claramunt, 2006).
- Gopalakrishnan et al. (2008) synthesized a novel class of fused indazole derivatives, including 4,5,6,7-tetrahydro-2H-indazol-3-ols. The structural characterization was achieved using various spectroscopic techniques (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).
- Bovens et al. (1993) prepared an optically active pyrazole derivative from 4,5,6,7-tetrahydro-indazole. This compound was used in asymmetric allylic alkylation, demonstrating potential applications in catalysis (Bovens, Togni, & Venanzi, 1993).
Anti-inflammatory and Biological Activities
- Nagakura et al. (1979) synthesized a series of tetrahydro-indazole-carboxylic acids, examining their anti-inflammatory properties. This research underlines the potential medicinal applications of these compounds (Nagakura et al., 1979).
- Gein et al. (2019) obtained novel tetrahydro-2H-indazole derivatives and tested them for antimicrobial, analgesic, and anti-inflammatory activities, contributing to the understanding of their potential medical uses (Gein et al., 2019).
Safety And Hazards
The safety information available indicates that 4,5,6,7-Tetrahydro-1H-indazol-3-ol has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1,2,4,5,6,7-hexahydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNPJQRQWKZJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016446 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1h-indazol-3-ol | |
CAS RN |
4344-73-4 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



